

ML417: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the cross-reactivity profile of **ML417**, a potent and highly selective D3 dopamine receptor (D3R) agonist. The following sections present a comparative analysis of **ML417**'s activity against other G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies for the key assays employed in its characterization.

Executive Summary

ML417 has been identified as a novel D3R agonist with exceptional selectivity.[1] An extensive screening of **ML417** against a broad panel of GPCRs revealed minimal off-target activity, underscoring its potential as a highly specific chemical probe for studying D3R function and as a promising therapeutic lead with a reduced likelihood of side effects mediated by other GPCRs. This guide delves into the specifics of its selectivity profile and the experimental approaches used to determine it.

Cross-Reactivity Data

ML417 was evaluated for off-target activity against a panel of 168 GPCRs using the DiscoverX gpcrMAXTM assay at a concentration of 10 μ M. The compound was tested in both agonist and antagonist modes. The results demonstrated a very limited cross-reactivity profile for **ML417**.







While a comprehensive quantitative dataset for all 168 screened GPCRs is not publicly available, the primary study by Moritz et al. (2020) highlights the most significant findings. The table below summarizes the reported off-target activities of **ML417**.



Target GPCR	Assay Mode	Observed Activity of ML417 (at 10 µM)	Potency	Implication for D3R Selectivity
Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2)	Antagonist	Partial Antagonist	Low	Interaction not expected at nanomolar concentrations used for D3R activation.
Sphingosine-1- phosphate receptor 5 (S1PR5/EDG8)	Antagonist	Partial Antagonist	Low	Interaction not expected at nanomolar concentrations used for D3R activation.
Cholecystokinin A receptor (CCKAR)	Antagonist	Partial Antagonist	Low	Interaction not expected at nanomolar concentrations used for D3R activation.
Alpha-2C adrenergic receptor (ADRA2C)	Antagonist	Partial Antagonist	Low	Interaction not expected at nanomolar concentrations used for D3R activation.
5-HT2A serotonin receptor (HTR2A)	Antagonist	Partial Antagonist	Low	Interaction not expected at nanomolar concentrations used for D3R activation.



				Although
				showing
				antagonist
				activity at high
				concentrations,
5-HT2B serotonin receptor (HTR2B)	Antagonist			no agonist
		80% inhibition of		activity was
		serotonin	Low	observed,
		response		mitigating
				concerns about
				potential cardiac
				valvulopathy
				associated with
				5-HT2B
				agonism.

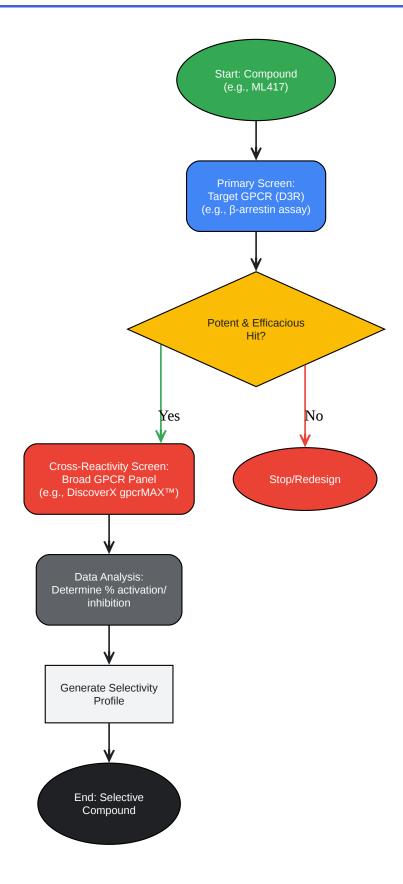
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to assess **ML417**'s selectivity, the following diagrams illustrate a typical GPCR signaling cascade and the experimental workflow for evaluating cross-reactivity.









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References

- 1. Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3
 Dopamine Receptor Agonist PubMed [pubmed.ncbi.nlm.nih.gov]
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